molecular formula C10H5BrF3NO2 B1410726 2-Bromo-4-cyano-6-(trifluoromethyl)phenylacetic acid CAS No. 1804406-73-2

2-Bromo-4-cyano-6-(trifluoromethyl)phenylacetic acid

Cat. No.: B1410726
CAS No.: 1804406-73-2
M. Wt: 308.05 g/mol
InChI Key: BWKUFXDTSRKQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-cyano-6-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a phenyl ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-6-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of cyano and trifluoromethyl groups. The final step involves the formation of the acetic acid moiety through carboxylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-6-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the bromine to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or Grignard reagents. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Bromo-4-cyano-6-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-6-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The presence of the cyano and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylacetic acid: Similar structure but lacks the bromine and cyano groups.

    2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Contains a cyano and trifluoromethyl group but differs in the acetamide moiety.

    4-(Trifluoromethoxy)phenylboronic acid: Similar trifluoromethyl group but different functional groups.

Uniqueness

2-Bromo-4-cyano-6-(trifluoromethyl)phenylacetic acid is unique due to the combination of bromine, cyano, and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-bromo-4-cyano-6-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c11-8-2-5(4-15)1-7(10(12,13)14)6(8)3-9(16)17/h1-2H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKUFXDTSRKQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CC(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-cyano-6-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
2-Bromo-4-cyano-6-(trifluoromethyl)phenylacetic acid
Reactant of Route 3
2-Bromo-4-cyano-6-(trifluoromethyl)phenylacetic acid
Reactant of Route 4
2-Bromo-4-cyano-6-(trifluoromethyl)phenylacetic acid
Reactant of Route 5
2-Bromo-4-cyano-6-(trifluoromethyl)phenylacetic acid
Reactant of Route 6
2-Bromo-4-cyano-6-(trifluoromethyl)phenylacetic acid

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